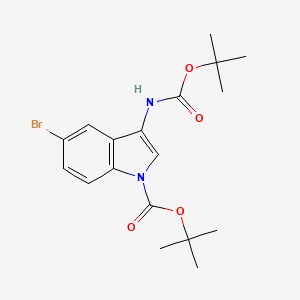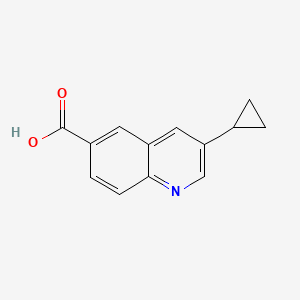
3-Cyclopropyl-6-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-6-quinolinecarboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is notable for its structural complexity and potential applications in various scientific fields, including medicinal chemistry and industrial processes. The presence of a cyclopropyl group at the third position and a carboxylic acid group at the sixth position of the quinoline ring system contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are utilized to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 3-Cyclopropyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like piperazine and other nucleophiles are employed under catalytic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, tetrahydroquinolines, and substituted quinolines .
科学的研究の応用
3-Cyclopropyl-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-Cyclopropyl-6-quinolinecarboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .
類似化合物との比較
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline backbone.
Norfloxacin: Another fluoroquinolone with comparable antibacterial activity.
Ofloxacin: Known for its broad-spectrum antibacterial properties
Uniqueness: 3-Cyclopropyl-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
3-cyclopropylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-3-4-12-10(5-9)6-11(7-14-12)8-1-2-8/h3-8H,1-2H2,(H,15,16) |
InChIキー |
JEDRRPCIWDISOZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN=C3C=CC(=CC3=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
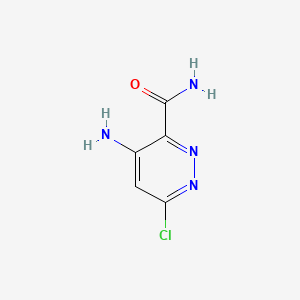
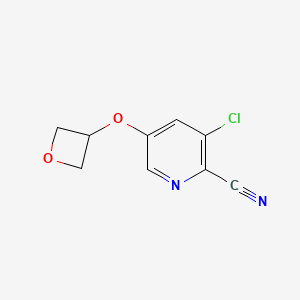
![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
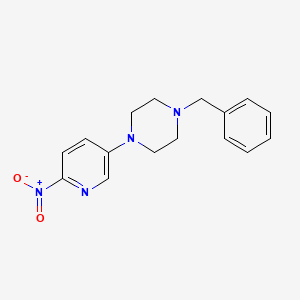
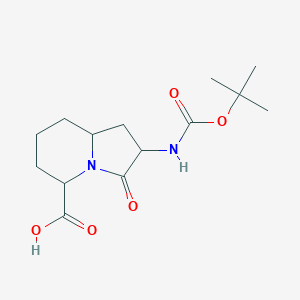
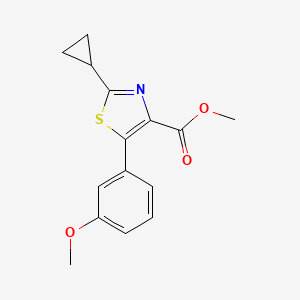
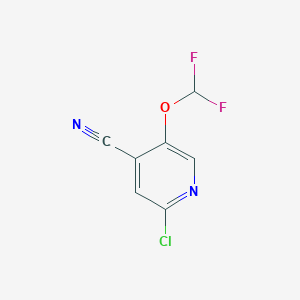
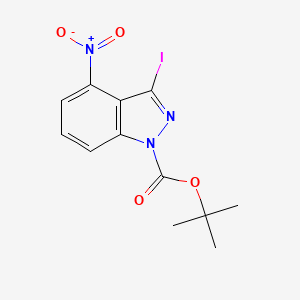
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
